Bromoacetic-PEG1-CH2-NHS ester
Description
Contextualizing Heterobifunctional Reagents in Chemical Biology Research
In chemical biology and bioconjugation, crosslinkers are molecules that establish covalent bonds between two or more molecules. sigmaaldrich.com These reagents are broadly categorized as either homobifunctional or heterobifunctional. sigmaaldrich.com Homobifunctional crosslinkers possess two identical reactive groups and are used to link similar functional groups. sigmaaldrich.com
In contrast, heterobifunctional crosslinkers, such as Bromoacetic-PEG1-CH2-NHS ester, feature two different reactive groups at their termini. scbt.comsigmaaldrich.comchemscene.com This design is crucial for linking two distinct types of molecules, for instance, a protein to a small molecule or one protein to another via different functional groups. sigmaaldrich.com The key advantage of this dual reactivity is the ability to perform conjugation reactions in a sequential, controlled manner. chemscene.comthermofisher.com This two-step process minimizes undesirable outcomes like self-conjugation or polymerization, which can occur with single-step reagents. chemscene.comthermofisher.com
Heterobifunctional reagents are invaluable for a range of applications, including:
Studying protein-protein interactions. scbt.comsigmaaldrich.com
Creating antibody-drug conjugates (ADCs).
Immobilizing biomolecules onto surfaces for biosensors and affinity purification. scbt.comthermofisher.com
Developing advanced biomaterials. scbt.com
By enabling the precise and efficient joining of different molecular entities, these crosslinkers are fundamental to designing complex molecular architectures and advancing the study of cellular pathways and structural biology. scbt.com
Strategic Importance of Bromoacetyl and N-Hydroxysuccinimide Ester Moieties in Bioconjugation Reagent Design
The specific utility of a heterobifunctional crosslinker is determined by its reactive ends. In this compound, these are the N-hydroxysuccinimide (NHS) ester and the bromoacetyl group, each targeting a different functional group commonly found in biomolecules.
N-Hydroxysuccinimide (NHS) Ester: The NHS ester is one of the most common and effective reactive groups for targeting primary amines (–NH2). thermofisher.comthermofisher.com These amine groups are readily available on the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.com The reaction between an NHS ester and a primary amine, typically carried out at a pH of 7 to 9, results in the formation of a highly stable amide bond. thermofisher.comsigmaaldrich.com This reliability and the stability of the resulting bond have made NHS esters a popular choice for labeling proteins, attaching molecules to solid supports, and synthesizing bioconjugates. thermofisher.comd-nb.info
Bromoacetyl Group: The bromoacetyl group is a type of haloacetyl moiety that is highly reactive toward sulfhydryl groups (–SH). thermofisher.com These groups are found in the side chain of cysteine residues. The reaction between a bromoacetyl group and a sulfhydryl group forms a stable thioether linkage. thermofisher.comgoogle.com Bromoacetyls are generally more reactive than their chloroacetyl counterparts, providing excellent selectivity for sulfhydryls under physiological pH conditions (pH 7.2-9). thermofisher.comresearchgate.net This specific reactivity allows for the targeted modification of cysteine residues within a protein or peptide sequence. google.com
The combination of an amine-reactive NHS ester and a sulfhydryl-reactive bromoacetyl group allows researchers to specifically and sequentially link proteins or peptides at defined lysine or cysteine sites, offering precise control over the final conjugate's structure.
Table 1: Reactive Moieties and Their Targets
| Reactive Group | Target Functional Group | Resulting Bond |
|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (–NH₂) | Amide |
Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Reagent Architecture
The spacer arm that connects the two reactive ends of a crosslinker is a critical component of its design. In this compound, this spacer consists of a single, discrete-length polyethylene glycol (PEG) unit. PEG spacers are composed of repeating ethylene (B1197577) oxide units and are incorporated into bioconjugation reagents for several key benefits. thermofisher.comchempep.com
Key advantages of PEG spacers include:
Increased Solubility: PEG is highly hydrophilic, and its inclusion increases the water solubility of both the crosslinker reagent and the final bioconjugate. thermofisher.comthermofisher.comrsc.org This is particularly advantageous when working with hydrophobic molecules that might otherwise aggregate in aqueous buffers. rsc.org
Reduced Immunogenicity: PEG spacers are known to be non-toxic and non-immunogenic, which can reduce the potential for an adverse immune response to the conjugate. thermofisher.cominterchim.fr
Minimized Steric Hindrance: The flexible nature of the PEG chain can reduce steric hindrance between the conjugated molecules, helping to preserve their native structure and function. conju-probe.com
Precise Control over Length: Using discrete-length PEG units, such as the single unit (PEG1) in this reagent, provides precise control over the distance between the linked molecules. thermofisher.com This contrasts with traditional PEG reagents that often contain a heterogeneous mixture of chain lengths. thermofisher.com
The hydrophilic PEG1 spacer in this compound enhances the reagent's utility in aqueous environments and ensures a defined spacing between the target molecules, contributing to more consistent and optimized bioconjugation outcomes. broadpharm.com
Table 2: Compound Properties Overview
| Property | Description | Source |
|---|---|---|
| Compound Name | This compound | medchemexpress.commedkoo.com |
| Classification | Heterobifunctional, PEG-based PROTAC linker | medchemexpress.commedchemexpress.com |
| Molecular Weight | 338.11 | medchemexpress.com |
| Reactive Group 1 | Bromoacetyl | thermofisher.com |
| Reactive Group 2 | N-Hydroxysuccinimide (NHS) ester | thermofisher.comthermofisher.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO7 |
|---|---|
Molecular Weight |
338.11 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-bromoacetyl)oxyethoxy]acetate |
InChI |
InChI=1S/C10H12BrNO7/c11-5-9(15)18-4-3-17-6-10(16)19-12-7(13)1-2-8(12)14/h1-6H2 |
InChI Key |
CGUDRPYHKIXARD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOC(=O)CBr |
Origin of Product |
United States |
Mechanistic Underpinnings and Selectivity in Chemical Conjugation
Bromoacetyl Group Reactivity Profile in Bioconjugation
The bromoacetyl group is another key functional component of the Bromoacetic-PEG1-CH2-NHS ester, providing a distinct and highly selective reactivity profile that complements the amine-reactivity of the NHS ester.
The bromoacetyl group is a powerful electrophile that reacts specifically with nucleophilic sulfhydryl (thiol) groups, such as those found in the side chain of cysteine residues in proteins and peptides. acs.orgnih.gov This reaction, known as alkylation, proceeds via an Sₙ2 mechanism where the thiolate anion (R-S⁻) acts as the nucleophile, attacking the carbon atom bearing the bromine atom. This results in the displacement of the bromide ion and the formation of a highly stable thioether bond. google.com
The general reaction scheme is as follows: R-Br + R'-SH → R-S-R' + HBr
This reaction is highly chemoselective for thiols, especially at a pH around 6.5. acs.orgnih.gov While other nucleophilic groups like amines and the imidazole (B134444) group of histidine can also react with bromoacetyl groups, these reactions are generally much slower, particularly at lower pH values. nih.gov Studies have shown that a significant kinetic discrimination can be achieved between the reaction of bromoacetyl groups with thiols versus other nucleophiles by controlling the pH. acs.orgnih.gov At a higher pH (e.g., 9.0), the bromoacetyl group retains high chemoselectivity for thiols. acs.org This high degree of selectivity makes the bromoacetyl group an excellent tool for site-specific modification of proteins at cysteine residues. nih.gov
Interactive Data Table: Reactivity of Bromoacetyl Group with Different Nucleophiles
| Nucleophile | Amino Acid | pH for Optimal Reactivity with Bromoacetyl | Resulting Bond | Bond Stability |
| Sulfhydryl | Cysteine | ~6.5 - 9.0 | Thioether | Very Stable |
| Amino | Lysine (B10760008), N-terminus | Higher pH (>9.0) | Secondary Amine | Stable |
| Imidazole | Histidine | Higher pH (>9.0) | Alkylated Imidazole | Less Stable |
Chemoselectivity and pH Control in Bromoacetylation Reactions
The bromoacetyl group is a key component for selective targeting of sulfhydryl groups, which are present in the amino acid cysteine. This selectivity is highly dependent on the reaction pH. The thiol side chain of cysteine has a pKa typically in the range of 8.8-9.1, meaning it exists predominantly in its protonated form (R-SH) at physiological pH. nih.gov For the reaction with a bromoacetyl group to occur efficiently, the more nucleophilic thiolate anion (R-S⁻) is required. umich.edu
Therefore, bromoacetylation reactions are significantly more favorable under slightly alkaline conditions (pH 7.2–9). thermofisher.com Studies have demonstrated that at a pH of 9.0, the bromoacetyl group reacts effectively with thiols while exhibiting high chemoselectivity, meaning it shows minimal reactivity towards other nucleophilic groups like the amino groups of lysine or the imidazole group of histidine. nih.govacs.org Conversely, lowering the pH below 7 significantly slows down the reaction, providing a mechanism for controlling the conjugation process. google.comgoogle.com This pH-dependent reactivity allows for temporal control over the conjugation step involving the bromoacetyl moiety. For instance, a sequential conjugation can be performed where another reaction is carried out at a lower pH (e.g., 6.5) before raising the pH to 9.0 to initiate the bromoacetylation. nih.govacs.org
It is the careful control of pH that allows for the selective reaction of the bromoacetyl group with cysteine residues, even in the presence of an abundance of other potentially reactive functional groups on a protein's surface, such as the ε-amino groups of lysine. nih.gov
Comparative Analysis of Reactivity with Other Haloacetyl Functionalities
The bromoacetyl group belongs to the family of haloacetyl functionalities, which are effective alkylating agents for sulfhydryl groups. The reactivity of these groups is dictated by the nature of the halogen, following the order: iodoacetyl > bromoacetyl > chloroacetyl. nih.gov
The iodoacetyl group is generally more reactive than the bromoacetyl group. thermofisher.com This higher reactivity can be advantageous for rapid conjugation but may also lead to a higher propensity for non-specific reactions if not carefully controlled. thermofisher.com Iodoacetamides, for example, have been noted to react with methionine, histidine, or tyrosine residues, particularly when free thiols are absent or when used in large excess. thermofisher.com Chloroacetyl groups are the least reactive of the three and may require more stringent conditions to achieve efficient conjugation. researchgate.net
The choice between these haloacetyl derivatives often depends on the specific application, balancing the need for high reactivity with the requirement for high selectivity. While iodoacetyl groups offer faster reaction kinetics, bromoacetyl groups provide a good balance of reactivity and selectivity, making them a robust choice for many bioconjugation applications. nih.gov
Table 1: Comparative Reactivity of Haloacetyl Groups
| Functional Group | Relative Reactivity | Key Considerations |
|---|---|---|
| Iodoacetyl | Highest | Fastest reaction, but potentially lower selectivity. nih.govthermofisher.com |
| Bromoacetyl | Intermediate | Good balance of reactivity and selectivity. nih.govacs.org |
| Chloroacetyl | Lowest | Requires more forcing conditions for reaction. researchgate.net |
Examination of Non-Specific Interactions in the Absence of Target Thiols
In the absence of their primary target—sulfhydryl groups—bromoacetyl moieties can exhibit reactivity towards other nucleophilic amino acid side chains. While highly selective for thiols at optimal pH, under certain conditions (e.g., a large excess of the reagent or the absence of accessible thiols), the bromoacetyl group can react with other nucleophiles such as the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine. nih.govthermofisher.com
However, the rate of these side reactions is generally significantly lower than the reaction with thiolates. For instance, the reaction with amino groups is more likely to occur at higher pH values where the amine is deprotonated and thus more nucleophilic. researchgate.net Careful control of reaction stoichiometry and pH is therefore critical to minimize these non-specific interactions and ensure that the conjugation occurs specifically at the intended cysteine residues. thermofisher.com
Principles of Orthogonal and Sequential Bioconjugation with Heterobifunctional Reagents
The this compound is a heterobifunctional reagent, meaning it possesses two different reactive groups. This design is fundamental for enabling orthogonal and sequential bioconjugation strategies, which are crucial for the construction of well-defined molecular assemblies.
Design Considerations for Multi-Step Molecular Assembly
Heterobifunctional crosslinkers are specifically designed for multi-step, or sequential, conjugations. huji.ac.il This approach allows for a controlled and ordered assembly of molecules, which is particularly important when linking two different biomolecules, for example, an antibody to an enzyme. thermofisher.com The general strategy involves reacting one of the functional groups of the crosslinker with the first molecule. After this initial reaction, any excess crosslinker and by-products are removed. Subsequently, the second molecule is introduced to react with the second functional group of the now-modified first molecule. thermofisher.com
The this compound is ideally suited for such a two-step process. The NHS ester is typically the first to be reacted. NHS esters are highly reactive towards primary amines (found at the N-terminus of proteins and on the side chain of lysine residues) under slightly alkaline conditions (pH 7.2-8.5) to form stable amide bonds. thermofisher.comrsc.org Once the NHS ester has reacted with the first protein, the unreacted crosslinker can be removed. The resulting molecule, now bearing a bromoacetyl group, can then be introduced to the second protein containing a cysteine residue for the subsequent thiol-selective conjugation. This sequential approach provides precise control over the stoichiometry and orientation of the final conjugate. creative-proteomics.com
The design of such multi-step assemblies also needs to consider the stability of the reactive groups under the different reaction conditions. For instance, the bromoacetyl group must remain stable during the initial amine-coupling step. google.comgoogle.com
Strategies for Minimizing Undesired Intra- or Intermolecular Reactions
A significant advantage of using heterobifunctional reagents in a sequential manner is the minimization of undesirable side reactions, such as self-conjugation and polymerization. huji.ac.ilaatbio.com If a homobifunctional crosslinker (with two identical reactive groups) were used in a one-step reaction to link two different proteins, a complex mixture of products would likely result, including polymers of each protein and intramolecularly crosslinked species. huji.ac.ilthermofisher.com
By employing a two-step strategy with a heterobifunctional reagent like this compound, these unwanted reactions are largely avoided. huji.ac.il The first reaction couples the crosslinker to the first molecule. Because the second reactive group (the bromoacetyl group) is unreactive towards the functional groups targeted by the first (amines), no polymerization of the first molecule occurs. After purification, the modified first molecule can only react with the second molecule, preventing self-conjugation of the second molecule as well.
The concentration of the reactants also plays a role. High concentrations of protein and crosslinker can favor intermolecular cross-linking, while dilute protein solutions and a high molar excess of a homobifunctional crosslinker tend to favor intramolecular cross-linking. korambiotech.com The controlled, stepwise nature of heterobifunctional crosslinking mitigates many of these concentration-dependent variables.
Polyethylene Glycol Peg Linker in Heterobifunctional Conjugation Reagents
Contributions of PEG Spacers to Conjugate Properties and Reaction Environments
The presence of a PEG spacer in a heterobifunctional molecule imparts several beneficial characteristics to the conjugate and the environment in which the conjugation reaction occurs. These contributions are primarily related to the inherent properties of the polyethylene (B3416737) glycol chain.
The PEG spacer also plays a critical role in modulating the steric accessibility and conformational flexibility of the conjugate. chempep.comunito.it The free rotation around the C-O bonds in the PEG backbone provides significant conformational freedom. chempep.com This flexibility allows the reactive ends of the heterobifunctional reagent to orient themselves optimally for reaction with their respective targets, potentially increasing conjugation efficiency.
Furthermore, the PEG spacer can act as a physical "arm" that extends the reactive groups away from the surface of a molecule, thereby reducing steric hindrance. nih.govrsc.org This is particularly important when conjugating bulky molecules or when the target functional groups on a protein are located in sterically hindered regions. unito.itrsc.org By creating distance between the conjugated molecules, the PEG linker can help to preserve the biological activity of a protein or the therapeutic efficacy of a drug by preventing the payload from interfering with the protein's native conformation and function. nih.gov The length of the PEG spacer is a critical parameter in this regard; even a short PEG1 linker can provide enough separation to improve accessibility and reduce steric clash between the conjugated partners. rsc.org
Enhancement of Aqueous Compatibility and Solubility of Conjugates
Importance of Defined PEG Length (PEG1) and Monodispersity in Precise Conjugation Strategies
The use of a defined PEG length, such as the single ethylene (B1197577) glycol unit (PEG1) in "Bromoacetic-PEG1-CH2-NHS ester," and the monodispersity of the PEG linker are crucial for achieving precise and reproducible conjugation outcomes. biochempeg.com Polydisperse PEG mixtures, which contain a range of different PEG chain lengths, can lead to a heterogeneous population of conjugates with varying properties. This heterogeneity can complicate characterization, purification, and can result in inconsistent biological activity.
Monodisperse PEGs, in contrast, are pure compounds with a specific, discrete molecular weight. biochempeg.com This uniformity ensures that every conjugate molecule has the same linker length, leading to a well-defined and homogeneous product. creative-diagnostics.com This precision is essential in the development of therapeutic conjugates, where consistent and predictable pharmacokinetics and pharmacodynamics are paramount. labinsights.nl The use of a monodisperse PEG1 linker in "this compound" allows for the precise control over the distance between the conjugated molecules, which can be a critical factor in optimizing the biological activity of the final product. rsc.org The targeted purity of monodisperse PEGs is typically high, often in the range of 90-95%, which is a key quality parameter for their use in pharmaceutical applications.
Diversification of PEG Architectures in Heterobifunctional Reagent Development
The field of PEG linker technology has seen significant diversification in recent years, moving beyond simple linear chains to more complex architectures. chempep.comnih.gov While "this compound" features a simple, linear PEG1 spacer, the broader landscape of heterobifunctional reagents includes branched, Y-shaped, and multi-arm PEG structures. This diversification allows for the fine-tuning of conjugate properties to meet the specific demands of a particular application. nih.gov
For example, branched or multi-arm PEGs can be used to attach multiple payloads to a single antibody, increasing the drug-to-antibody ratio (DAR) without causing aggregation, a common problem with hydrophobic drugs. labinsights.nl This can lead to enhanced potency of antibody-drug conjugates (ADCs). labinsights.nl Y-shaped PEGs are another architectural variation that can improve in vivo stability. The development of heterobifunctional PEGs with different reactive groups at each end has been instrumental in applications ranging from drug conjugation and targeted nanoparticle synthesis to surface immobilization. mdpi.comnih.gov The evolution from first-generation, non-specific PEGylation to the use of well-defined, architecturally diverse PEG linkers has enabled more sophisticated and effective bioconjugation strategies. nih.gov
Synthetic Methodologies for Bromoacetic Peg1 Ch2 Nhs Ester and Analogues
General Synthetic Routes for Heterobifunctional PEGylated Compounds
The synthesis of heterobifunctional Poly(ethylene glycol) (PEG) derivatives is a cornerstone of bioconjugation and drug delivery research. nih.govjenkemusa.com These compounds, which possess two different reactive terminal groups, are crucial for linking various molecules, such as proteins, peptides, and small molecule drugs. jenkemusa.comgoogle.com A common strategy for creating these linkers involves the desymmetrization of oligo(ethylene glycol)s (OEGs). nih.gov
One prevalent method begins with the mono-functionalization of a symmetrical PEG diol. This can be achieved through reactions like monotosylation, which selectively activates one hydroxyl group. mdpi.com This activated group can then be converted into a variety of other functionalities. For instance, reaction with sodium azide (B81097) can introduce an azide group, while reaction with sodium hydrosulfide (B80085) can yield a thiol group. mdpi.com The remaining hydroxyl group can then be modified in a subsequent step to introduce the second, different functional group.
Another approach involves the use of protecting groups. An intermediate polymer with a removable protecting group on one terminus allows for the modification of the unprotected hydroxyl group first. google.com After the initial functionalization, the protecting group is removed, exposing a new hydroxyl group that can be converted into a second, distinct functional group. google.com This sequential synthesis ensures the creation of a heterobifunctional PEG linker with high purity. google.com
The versatility of these synthetic routes allows for the creation of a wide array of heterobifunctional PEG linkers with varying lengths and reactive ends, such as azide, alkyne, amine, and maleimide (B117702) groups, which are essential for click chemistry and other bioconjugation techniques. nih.govmedchemexpress.comrsc.org
Targeted Introduction of Bromoacetyl Functionality into Linker Scaffolds
The introduction of a bromoacetyl group provides a reactive handle for conjugation, particularly with thiol-containing molecules. This functionality can be incorporated into PEG linker scaffolds through several established methods.
A common approach involves the reaction of a hydroxyl-terminated PEG linker with bromoacetyl bromide or bromoacetic acid. For instance, a heterofunctionalized PEG containing an azide group at one end and a hydroxyl group at the other can be reacted with bromoacetyl bromide in the presence of a base to form the corresponding bromoacetamide linker. nih.gov
Alternatively, a precursor with a primary amine can be reacted with bromoacetic acid. For example, N-Bromoacetyl-β-alanine can be synthesized and used as a building block. medchemexpress.com This bromoacetyl-containing molecule can then be coupled to a PEG linker.
The synthesis of bromoacetic acid itself can be achieved through the bromination of acetic acid, often using a catalyst like red phosphorus or sulfur. sciencemadness.orgorgsyn.org Another method involves the reaction of chloroacetic acid with hydrogen bromide. google.com Once synthesized, bromoacetic acid can be activated and coupled to an amine-terminated PEG linker to introduce the bromoacetyl functionality.
Derivatization for N-Hydroxysuccinimide Ester Activation
The N-Hydroxysuccinimide (NHS) ester is a widely used amine-reactive functional group in bioconjugation. biochempeg.com It reacts efficiently with primary amines under mild conditions (pH 7-9) to form stable amide bonds. broadpharm.comidosi.orgcreativepegworks.com The activation of a carboxylic acid-terminated PEG linker to an NHS ester is a critical step in the synthesis of reagents like "Bromoacetic-PEG1-CH2-NHS ester".
This activation is typically achieved by reacting the PEG-carboxylic acid with N-Hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). idosi.orgcreativepegworks.com The reaction is usually performed in an anhydrous organic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (CH2Cl2). broadpharm.comneb.com
A two-step variation of this method involves first activating the carboxylic acid with a peptide coupling reagent like HBTU in an anhydrous organic solvent. nih.gov This activated intermediate is then added to a solution containing the amino-modified target. nih.gov It is important to note that the NHS-ester moiety is moisture-sensitive and can readily hydrolyze, so reactions are typically carried out under anhydrous conditions and the activated reagent is often used immediately without long-term storage. broadpharm.com
Advanced Purification and Characterization Techniques for Reagent Synthesis in Academic Settings
The successful synthesis of well-defined heterobifunctional PEG reagents necessitates rigorous purification and characterization to ensure high purity and structural integrity. In an academic research setting, a combination of chromatographic and spectroscopic techniques is employed.
Purification:
Following the synthesis, the crude reaction mixture often contains the desired product along with unreacted starting materials, byproducts, and coupling reagents. google.com Column chromatography is a fundamental purification technique. broadpharm.comneb.com Silica gel chromatography is commonly used to separate the desired PEGylated compound from non-polar impurities. nih.govneb.com
For PEGylated proteins and larger molecules, size exclusion chromatography (SEC) is particularly effective for removing low molecular weight impurities. researchgate.net Ion-exchange chromatography (IEX) can be used to separate molecules based on their charge, which is useful for purifying PEG derivatives with ionizable groups. researchgate.net
Characterization:
Once purified, the structure and purity of the synthesized compound are confirmed using various analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the chemical structure of the synthesized PEG linker. nih.govmdpi.com The characteristic peaks of the PEG backbone, the bromoacetyl group, and the NHS ester can be identified and integrated to confirm the successful incorporation of each functionality.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, providing further confirmation of its identity. nih.gov
Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the final product. broadpharm.comnih.gov
The following table summarizes the key analytical techniques used in the characterization of these reagents:
| Analytical Technique | Purpose | Key Findings |
| ¹H NMR | Structural elucidation | Confirms the presence of characteristic protons of the PEG backbone, bromoacetyl group, and NHS ester. |
| ¹³C NMR | Structural confirmation | Provides information on the carbon skeleton of the molecule. |
| HRMS | Molecular weight determination | Confirms the exact mass of the synthesized compound. |
| HPLC/TLC | Purity assessment | Determines the presence of impurities in the final product. |
Applications of Bromoacetic Peg1 Ch2 Nhs Ester in Advanced Biomolecular Conjugation
Precision Modification of Proteins and Peptides
The ability to modify proteins and peptides with precision is fundamental to understanding their function and to developing new therapeutic and diagnostic agents. Bromoacetic-PEG1-CH2-NHS ester offers a versatile platform for achieving such modifications due to its dual-reactive nature.
Achieving Site-Specific Protein Functionalization (e.g., N-terminal vs. Lysine (B10760008) ε-amines)
Site-specific functionalization of proteins is highly desirable as it allows for the attachment of molecules of interest to a specific location on the protein, thereby preserving its structure and function. nih.gov The NHS ester end of the this compound molecule reacts with primary amines, which are found at the N-terminus of a polypeptide chain and on the side chain of lysine residues. thermofisher.com
The reaction between the NHS ester and primary amines is pH-dependent. lumiprobe.com The pKa of the N-terminal α-amino group is typically between 7.6 and 8.0, while the pKa of the ε-amino group of lysine is around 10.0 to 10.2. nih.gov By carefully controlling the pH of the reaction, it is possible to preferentially target the N-terminal amine. nih.gov At a lower pH, the more acidic N-terminal amine is more reactive than the lysine amines, allowing for a degree of site-specificity. This controlled reaction is crucial for creating well-defined protein conjugates.
| Targeted Amine | Typical pKa | Optimal pH for Reaction |
| N-terminal α-amine | 7.6 - 8.0 | ~7.0 - 8.5 |
| Lysine ε-amine | 10.0 - 10.2 | >8.5 |
Assembly of Peptide-Based Conjugates and Synthetic Polymers
The creation of peptide-based conjugates and their linkage to synthetic polymers is a rapidly advancing area of research with applications in drug delivery and tissue engineering. mdpi.com The NHS ester of the this compound can be used to react with amine groups on a peptide, effectively "activating" the peptide for further conjugation.
In one approach, a peptide containing lysine residues can be reacted with an NHS-ester-functionalized polymer, such as a multi-arm PEG terminating in NHS esters, to form a hydrogel. nih.gov This process involves the formation of covalent bonds between the peptide and the polymer, resulting in a stable, crosslinked network. nih.gov Such hydrogels can be designed to be injectable and have shown excellent recovery after disruption, highlighting their potential for biomedical applications. nih.gov
Conjugation to Sulfhydryl-Containing Biomolecules
The bromoacetyl group of the this compound provides a reactive handle for conjugation to sulfhydryl (-SH) groups, which are present in the amino acid cysteine. This allows for a two-step conjugation process. First, the NHS ester is reacted with an amine-containing molecule. After this initial reaction, the bromoacetyl group is available to react with a sulfhydryl-containing molecule, forming a stable thioether bond. This stepwise approach is particularly useful for creating well-defined conjugates between two different biomolecules, such as an antibody and a peptide.
Functionalization of Nucleic Acids and Oligonucleotides (e.g., siRNA)
The ability to functionalize nucleic acids and oligonucleotides, such as small interfering RNA (siRNA), is critical for their use in therapeutic and diagnostic applications. nih.gov this compound can be used to attach various moieties to amino-modified oligonucleotides. google.com
The process typically involves an oligonucleotide that has been modified to contain a primary amine group. google.com The NHS ester of the linker reacts with this amine, creating a covalent linkage. google.com This strategy allows for the attachment of a wide range of molecules, including fluorescent dyes, biotin (B1667282), or other functional groups, to the oligonucleotide. nih.gov This functionalization can improve the delivery, stability, and tracking of the nucleic acid in biological systems. nih.gov
Development of Bioconjugated Probes for Chemical Proteomics and Activity-Based Protein Profiling (ABPP)
Chemical proteomics and activity-based protein profiling (ABPP) are powerful techniques used to study the function and interactions of proteins in complex biological systems. nih.gov These methods often rely on the use of chemical probes that can covalently label specific proteins or classes of proteins. biorxiv.org
This compound can be incorporated into the design of such probes. For instance, a known ligand for a specific protein can be modified with the bromoacetyl group of the linker. The NHS ester end can then be used to attach a reporter tag, such as biotin or a fluorescent dye. This creates a probe that can bind to its target protein and then be detected or isolated for further analysis. NHS esters themselves have also been explored as reactivity-based probes to map ligandable hotspots across the proteome. nih.gov
Surface Immobilization Strategies for Bio-Interfaces and Biosensors
The immobilization of biomolecules onto solid surfaces is a key step in the development of biosensors and other bio-interface devices. cnr.itnih.gov The choice of immobilization strategy is critical as it can affect the orientation, activity, and stability of the immobilized biomolecule. nih.gov this compound provides a means for the covalent attachment of biomolecules to suitably functionalized surfaces.
Role in PROTAC (Proteolysis-Targeting Chimera) and Molecular Degradation Technologies
The fundamental mechanism of a PROTAC involves the formation of a ternary complex, bringing the target protein and an E3 ligase into close proximity. nih.govcytivalifesciences.com The length, flexibility, and chemical composition of the linker are determining factors in the stability and efficiency of this complex formation. nih.govexplorationpub.com While specific data on PROTACs utilizing the this compound linker is not extensively detailed in publicly available research, the general principles of PEG linkers provide a strong indication of its potential contributions.
The hydrophilic nature of the PEG chain is known to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules, which is a crucial factor for their administration and bioavailability. nih.gov Furthermore, the linker's length and conformational flexibility can dictate the optimal orientation of the two ligands for productive ternary complex formation, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein. nih.govdiva-portal.org
The "Bromoacetic" and "NHS ester" functional groups of this linker provide versatile handles for conjugation. The N-hydroxysuccinimide (NHS) ester is a well-established reactive group for amine-reactive crosslinking, readily forming stable amide bonds with primary amines on the E3 ligase ligand or the POI ligand. thermofisher.com The bromoacetyl group, on the other hand, offers an alternative reactive site for conjugation, typically with thiol groups. This dual reactivity offers chemists flexibility in the synthetic strategy for assembling the final PROTAC molecule.
While comprehensive studies detailing the specific degradation profiles and biophysical data for PROTACs constructed with this compound are not readily found in the scientific literature, the properties of its constituent parts suggest its significant utility in the field. The combination of a defined-length PEG spacer with reactive terminal groups makes it a valuable tool for systematically studying structure-activity relationships (SAR) in PROTAC design.
Table 1: Key Properties and Functional Groups of this compound
| Property | Description | Reference |
| Linker Type | PEG-based | researchgate.net |
| Functional Group 1 | Bromoacetic group | medkoo.com |
| Functional Group 2 | N-hydroxysuccinimide (NHS) ester | thermofisher.commedkoo.com |
| PEG units | 1 | medkoo.com |
| Potential Application | PROTAC Synthesis | researchgate.netmedchemexpress.com |
Table 2: General Influence of PEG Linkers on PROTAC Performance
| Parameter | Influence of PEG Linker | Reference |
| Solubility | Generally increases aqueous solubility. | nih.gov |
| Cell Permeability | Can influence permeability, often a balance with other physicochemical properties. | scispace.comdiva-portal.org |
| Ternary Complex Formation | Linker length and flexibility are critical for stable complex formation. | nih.govdiva-portal.orgresearchgate.net |
| Degradation Efficiency | Directly impacted by the stability of the ternary complex. | researchgate.netnih.gov |
| Pharmacokinetics | Can be modulated by altering the PEG chain length. | nih.gov |
Analytical and Mechanistic Research of Bioconjugation Reactions
Advanced Characterization of Bioconjugates
Characterization is essential to confirm the covalent attachment of the linker to the target biomolecule and to assess the quality of the resulting conjugate. acs.org This process relies on a suite of analytical methods to determine structure, purity, and the extent of modification.
Spectroscopic methods provide detailed information about the covalent structure of the bioconjugate, confirming the successful formation of the intended amide and thioether bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for characterizing PEG conjugates. nih.gov For a bioconjugate formed with Bromoacetic-PEG1-CH2-NHS ester, specific proton signals can confirm the structure. The characteristic peaks of the N-Hydroxysuccinimide (NHS) ester group, typically seen around 2.84 ppm for the succinimidyl ring protons, should disappear upon successful conjugation to a primary amine. conicet.gov.arresearchgate.net New signals corresponding to the newly formed amide bond and the intact bromoacetyl group would be expected. Following the subsequent reaction of the bromoacetyl group with a thiol, the signals for the α-bromo protons would also disappear, replaced by signals corresponding to the newly formed thioether linkage. The repeating ethylene (B1197577) glycol units of the PEG spacer show characteristic signals, though care must be taken to account for ¹³C satellite peaks which can complicate quantification in large polymers. nih.gov
Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of the final conjugate. walshmedicalmedia.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) can precisely measure the mass increase corresponding to the addition of the linker and any subsequent modifications. walshmedicalmedia.comfrontiersin.orgnih.gov A distinct mass shift from the unconjugated biomolecule to the polymer-peptide conjugate confirms covalent attachment. frontiersin.org This is a primary method for verifying that the conjugation reaction has occurred.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can also be used to monitor the reaction. The disappearance of characteristic NHS ester peaks (e.g., C=O stretching around 1778 cm⁻¹) and the appearance of new amide bond peaks (typically around 1650 cm⁻¹) can indicate a successful conjugation. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of bioconjugates and for purifying the final product away from unreacted starting materials and by-products. google.cominterchim.fr Different HPLC modes are employed based on the properties of the conjugate.
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. cellmosaic.com It is effective at separating the more hydrophobic bioconjugate from the unconjugated, more polar biomolecule. RP-HPLC can be used to monitor reaction progress and determine the percentage of conversion. csic.eskcl.ac.uk
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). cellmosaic.com It is particularly useful for removing small molecule reagents like the free linker or its hydrolysis by-products from the much larger bioconjugate. interchim.fr SEC can also identify and quantify aggregation of the bioconjugate product. cellmosaic.comcanterbury.ac.nz
Hydrophilic Interaction Chromatography (HILIC): HILIC is a valuable method for quantifying the amount of N-hydroxysuccinimide released during the reaction or produced by hydrolysis of the NHS ester. researchgate.net This provides an indirect measure of reaction efficiency and reagent stability. researchgate.net
The yield of the final conjugate can be determined by analyzing the peak areas in the HPLC chromatogram, often using a calibration curve with a known standard. dutscher.com
When a biomolecule like a protein has multiple potential reaction sites (e.g., several lysine (B10760008) residues), the conjugation reaction can result in a mixture of products with different numbers of linkers attached (e.g., 1, 2, 3, or more). This is known as heterogeneity.
MALDI-TOF MS analysis of the reaction mixture reveals a series of peaks, each corresponding to the protein with a different number of attached PEG linkers. canterbury.ac.nzcovalx.com By analyzing the mass difference between the peaks, which corresponds to the mass of the linker, one can confirm the identity of the attached moiety. The distribution of peak intensities reflects the relative abundance of each species (mono-conjugated, di-conjugated, etc.), providing a clear picture of the reaction's stoichiometry and heterogeneity. walshmedicalmedia.comresearchgate.net
| Technique | Primary Application | Information Gained | References |
|---|---|---|---|
| NMR Spectroscopy | Structural Confirmation | Verification of covalent bond formation; disappearance of reactive group signals. | nih.govconicet.gov.ar |
| Mass Spectrometry (MALDI-TOF, ESI) | Molecular Weight & Stoichiometry | Confirms mass of conjugate; determines number of linkers per biomolecule and heterogeneity. | walshmedicalmedia.comfrontiersin.orgcanterbury.ac.nz |
| HPLC (RP, SEC, IEX, HILIC) | Purity, Yield, and Purification | Separates conjugate from starting materials and by-products; quantifies purity and aggregation. | interchim.frcellmosaic.comresearchgate.net |
| FTIR Spectroscopy | Functional Group Analysis | Monitors disappearance of NHS ester peaks and appearance of amide peaks. | researchgate.net |
Chromatographic Assessment of Conjugate Purity and Yield (e.g., HPLC)
Quantitative Kinetic Analysis of Conjugation Reactions
Understanding the kinetics of the two sequential reactions of the this compound—the aminolysis of the NHS ester and the alkylation by the bromoacetyl group—is crucial for maximizing the yield of the desired product while minimizing side reactions.
The reaction of the NHS ester with a primary amine is highly dependent on pH. lumiprobe.comjyi.org At low pH, the amine is protonated and unreactive, while at very high pH, the rate of hydrolysis of the NHS ester increases dramatically, reducing the yield. lumiprobe.comjyi.org The half-life of a typical NHS ester is several hours at pH 7 but can drop to mere minutes at pH 8.6 or higher. thermofisher.comrsc.org
The subsequent reaction of the bromoacetyl group with a thiol is also pH-dependent. A significant kinetic difference can be achieved between maleimide (B117702) and bromoacetyl groups by controlling the pH; bromoacetyl groups react effectively with thiols at a higher pH (e.g., pH 9.0), while remaining chemoselective and not reacting with other nucleophiles like amines. acs.org
Reaction rates and conversion efficiency can be monitored over time by taking aliquots from the reaction mixture and analyzing them via HPLC or mass spectrometry to quantify the consumption of reactants and the formation of products. jyi.orgnih.gov This allows for the calculation of rate constants under different conditions. mst.edu
| pH | Temperature | Approximate Half-life | References |
|---|---|---|---|
| 7.0 | 0°C | 4-5 hours | thermofisher.com |
| 8.0 | Room Temp | 1 hour | rsc.org |
| 8.6 | 4°C | 10 minutes | thermofisher.comrsc.org |
Optimizing the conjugation process involves carefully controlling several parameters to favor the desired reaction pathways. thenativeantigencompany.com
pH: This is arguably the most critical parameter. lumiprobe.com For the first step, the NHS ester reaction with a primary amine, a pH range of 7.2 to 8.5 is generally optimal. thermofisher.com A common choice is a bicarbonate or borate (B1201080) buffer at pH 8.3-8.5. lumiprobe.cominterchim.fr For the second step, the bromoacetyl reaction with a thiol, a higher pH of around 9.0 may be required for efficient alkylation. acs.org This pH differential allows for a two-step, controlled conjugation.
Concentration: The concentration of the biomolecule and the molar ratio of the linker are key variables. huji.ac.il Higher concentrations of the target protein can improve reaction efficiency. aatbio.com The optimal cross-linker-to-protein ratio must be determined empirically to achieve the desired degree of labeling without causing excessive modification or polymerization. huji.ac.il
Temperature and Time: NHS ester conjugations are typically run for 30 minutes to 4 hours at room temperature, or for longer periods (e.g., overnight) at 4°C to slow the rate of hydrolysis. thermofisher.comlumiprobe.com The optimal time and temperature depend on the stability of the biomolecule and the reactivity of the specific functional groups involved. csic.es
Determining Reaction Rates and Conversion Efficiencies Under Varied Conditions
Evaluation of Conjugation Selectivity and Product Heterogeneity
The bioconjugation of complex molecules like proteins or antibodies with heterobifunctional linkers such as this compound presents significant analytical challenges. This linker possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that primarily targets primary amines (the N-terminus and lysine side chains), and a bromoacetyl group that reacts with sulfhydryl groups (cysteine side chains). The presence of numerous potential reaction sites on a single biomolecule can lead to a heterogeneous mixture of products with varying drug-to-antibody ratios (DAR) and conjugation sites. rsc.org This heterogeneity can impact the conjugate's stability, efficacy, and pharmacokinetic profile. nih.govmdpi.com Therefore, rigorous evaluation of conjugation selectivity and product distribution is a critical aspect of developing well-defined bioconjugates. jst.go.jpnih.gov
Methodologies for Assessing Site-Specificity in Complex Biomolecules
Assessing where and to what extent the this compound has attached to a biomolecule is fundamental to understanding and controlling the conjugation outcome. A suite of analytical techniques is employed to characterize the resulting conjugate, each providing different levels of information regarding site-specificity and product distribution. biopharminternational.com
Mass Spectrometry (MS): This is the most powerful tool for identifying specific conjugation sites at the amino acid level. nih.gov
Peptide Mapping: Following conjugation, the biomolecule is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.com Unmodified peptides are identified, as are peptides that show a mass shift corresponding to the addition of the this compound.
Tandem MS (MS/MS): To pinpoint the exact modified amino acid within a peptide, the peptide ion of interest is isolated and fragmented in the mass spectrometer. Analysis of the fragment ions reveals the precise location of the linker attachment. nih.gov This technique can differentiate between modification at the N-terminus versus a lysine residue, or identify the specific cysteine residue targeted by the bromoacetyl group.
Intact Mass Analysis: Analysis of the entire, undigested bioconjugate can determine the distribution of species with different numbers of linkers attached (e.g., DAR 0, 1, 2, etc.), providing a top-level view of product heterogeneity. biopharminternational.comchromatographyonline.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity. The addition of the PEG-containing linker alters the hydrophobicity of the biomolecule, allowing for the separation of different DAR species and, in some cases, positional isomers. jst.go.jpresearchgate.net
Hydrophobic Interaction Chromatography (HIC): HIC is another powerful technique for resolving species with different DAR values. It is particularly well-suited for antibody-drug conjugates (ADCs) and is often used to calculate the average DAR and the distribution of different species. jst.go.jpresearchgate.net
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is primarily used to detect and quantify aggregation, which can be an undesired side reaction during conjugation, but can also help resolve species with significant size differences. researchgate.net
Electrophoretic Methods:
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on molecular weight. A successful conjugation with this compound will result in a discernible band shift on the gel compared to the unconjugated protein. While not precise for site identification, it provides a rapid, qualitative assessment of whether the reaction occurred and gives a visual indication of heterogeneity.
The following table summarizes the primary analytical methodologies for assessing site-specificity and heterogeneity.
| Methodology | Information Provided | Level of Detail | Key Application |
| Mass Spectrometry (MS) | |||
| Peptide Mapping (LC-MS) | Identifies which peptides are modified. chromatographyonline.com | High | Locating modified regions of the biomolecule. |
| Tandem MS (MS/MS) | Pinpoints the exact amino acid residue of conjugation. nih.gov | Very High | Definitive site-of-attachment determination. |
| Intact Mass Analysis | Determines distribution of species by number of linkers attached (DAR). chromatographyonline.com | Low (Site), High (DAR) | Assessing product heterogeneity and average DAR. |
| Chromatography | |||
| RP-HPLC | Separates species based on hydrophobicity. jst.go.jp | Medium | Quantifying DAR distribution and purity. |
| HIC | Separates species based on hydrophobicity under non-denaturing conditions. jst.go.jp | Medium | Standard method for DAR analysis of antibodies. |
| SEC | Separates species based on size. researchgate.net | Low | Assessing aggregation and gross modifications. |
| Electrophoresis | |||
| SDS-PAGE | Separates species based on molecular weight. | Low | Rapid, qualitative confirmation of conjugation. |
Strategies for Controlling and Minimizing Undesired Product Distributions
Achieving a homogeneous bioconjugate, where the this compound is attached to a specific site with a well-defined stoichiometry, is a primary goal of bioconjugation development. nih.gov Several strategies can be employed to control the reaction and minimize the formation of a heterogeneous product mixture. kbdna.com
Control of Reaction Parameters:
pH Optimization: The reactivity of the NHS ester with primary amines is highly pH-dependent. europeanpharmaceuticalreview.com The N-terminal α-amine of a protein generally has a lower pKa than the ε-amines of lysine residues. By conducting the reaction at a pH value between the pKa of the N-terminus and that of lysine side chains (typically pH 7.0-8.0), it is possible to achieve preferential labeling at the N-terminus. nih.govresearchgate.net Conversely, higher pH values (pH 8.5-9.0) increase the reactivity of lysine residues. thermofisher.com The bromoacetyl reaction with thiols is also pH-dependent, generally favoring a pH range of 7.0-8.5. mdpi.com
Stoichiometry: Carefully controlling the molar ratio of the linker to the biomolecule is a straightforward way to limit the extent of conjugation. windows.net Using a lower molar excess of the this compound will reduce the formation of products with a high number of attached linkers.
Temperature and Time: Lowering the reaction temperature and shortening the incubation time can help minimize side reactions and degradation. kbdna.combiopharminternational.com It's crucial to find a balance that allows for efficient conjugation at the desired site while preventing non-specific reactions or hydrolysis of the NHS ester.
Site-Directed Engineering of the Biomolecule:
Site-Directed Mutagenesis: This powerful technique involves genetically modifying the biomolecule to introduce or remove specific amino acid residues. To achieve high selectivity with the this compound, one could engineer a unique, surface-accessible cysteine residue at the desired location for the bromoacetyl group to target specifically. nih.govmdpi.com Simultaneously, reactive lysine residues near the target site could be replaced with non-reactive amino acids to prevent undesired NHS ester reactions.
Enzymatic Modification: Site-specific conjugation can be achieved using enzymes that recognize and modify specific sequences on a protein, introducing a unique handle for the linker to react with. nih.govacs.org For example, enzymes like transglutaminase can install an azide (B81097) handle at a specific glutamine residue, which can then be reacted with a corresponding linker. mdpi.com
Chemical Strategies:
Chemoselective Transformation: The reactivity of the NHS ester can be altered. For instance, pre-reacting the NHS ester with 2-mercaptoethanesulfonic acid (MESNA) can convert it into a thioester. nih.gov This in-situ generated thioester can then selectively label a protein that has an N-terminal cysteine residue, transforming a non-selective amine reaction into a highly specific N-terminal modification. nih.gov
The table below outlines key strategies for controlling conjugation reactions.
| Strategy | Principle | Application to this compound |
| pH Control | Exploits differences in pKa values of reactive groups. europeanpharmaceuticalreview.com | Lowering pH (7.0-8.0) can favor N-terminal amine reaction over lysine reactions for the NHS ester moiety. |
| Stoichiometry | Limits the amount of available linker for conjugation. windows.net | Using a low molar excess of the linker reduces the overall number of conjugated sites (DAR). |
| Site-Directed Mutagenesis | Introduces/removes specific amino acid residues. | Engineering a single, reactive cysteine for the bromoacetyl group and removing nearby lysines enhances site-specificity. nih.gov |
| Reaction Conditions | Modulating temperature, time, and buffers. biopharminternational.com | Lower temperatures and amine-free buffers reduce side reactions and hydrolysis of the NHS ester. |
| Chemoselective Transformation | Altering the reactive group on the linker. nih.gov | Converting the NHS ester to a thioester to specifically target an N-terminal cysteine residue. |
Future Perspectives and Translational Research Horizons
Innovations in Heterobifunctional Reagent Design for Enhanced Specificity and Efficiency
Modern design strategies aim to improve several key aspects:
Orthogonality and Selectivity: The ideal crosslinker possesses two reactive ends that target distinct functional groups under mutually exclusive conditions, preventing self-polymerization or undesired side reactions. Innovations involve moving beyond traditional amine and thiol chemistry to incorporate a wider array of selective reactive pairs.
Reaction Kinetics: Optimizing the reaction speed is crucial. While NHS ester reactions with amines are generally efficient at physiological pH (7-9), the development of linkers with faster or more controllable kinetics remains a goal. acs.orgbroadpharm.com
Solubility and Physicochemical Properties: The polyethylene (B3416737) glycol (PEG) spacer in Bromoacetic-PEG1-CH2-NHS ester enhances the hydrophilicity and solubility of the reagent in aqueous buffers, which is critical for biological applications. smolecule.com Future designs incorporate varied spacer arms (e.g., alkyl chains, cleavable linkers) to precisely control the distance between conjugated molecules and to introduce specific functionalities, such as biodegradability.
Water-Soluble Reagents: The introduction of charged moieties, such as sulfonate groups in Sulfo-SMCC, creates water-soluble crosslinkers that can be used in solution without organic co-solvents, better-preserving protein structure and function during conjugation. scbt.com
Table 1: Common Reactive Groups in Heterobifunctional Crosslinkers
| Reactive Group | Target Functional Group | Resulting Bond | Key Features |
|---|---|---|---|
| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH₂) | Amide | High reactivity at pH 7-9; widely used for protein labeling. broadpharm.com |
| Maleimide (B117702) | Sulfhydryl/Thiol (-SH) | Thioether | Highly specific for cysteines; stable bond formation. scbt.comthermofisher.com |
| Bromoacetyl / Iodoacetyl | Sulfhydryl/Thiol (-SH) | Thioether | Reacts with thiols to form stable thioether linkages. sigmaaldrich.comchemicalbook.com |
| Pyridyl disulfide | Sulfhydryl/Thiol (-SH) | Disulfide | Creates a cleavable disulfide bond, reversible with reducing agents. thermofisher.com |
| Isothiocyanate | Primary Amine (-NH₂) | Thiourea | Forms stable linkages, often used in photoreactive crosslinkers. scbt.com |
| Carbodiimide (B86325) (e.g., EDC) | Carboxyl (-COOH) | Amide (via amine) | Zero-length crosslinker that activates carboxyls for reaction with amines. mdpi.com |
Advancements in Controlled and Site-Specific Bioconjugation Techniques
A major limitation of traditional crosslinkers like this compound is their reliance on reacting with naturally occurring amino acids, such as lysine (B10760008). Since proteins often have multiple surface-exposed lysines, this can lead to a heterogeneous mixture of conjugates with varying sites of attachment and stoichiometry. nih.gov This heterogeneity can compromise the therapeutic efficacy and complicate manufacturing and regulatory approval of complex biologics like antibody-drug conjugates (ADCs). nih.gov
To overcome this, the field is moving towards highly controlled, site-specific bioconjugation methods:
Unnatural Amino Acid (UAA) Incorporation: This powerful technique involves genetically encoding a UAA with a unique functional group (e.g., an azide (B81097), alkyne, or ketone) at a specific position in the protein's sequence. This unique group can then be targeted by a complementary reactive partner on a linker, ensuring that conjugation occurs only at the desired site. nih.govnih.gov
Enzyme-Mediated Ligation: Enzymes such as Sortase A and SpyCatcher/SpyTag offer highly specific ligation capabilities. acs.org For instance, Sortase A recognizes a specific peptide motif and covalently links it to another molecule containing a corresponding glycine (B1666218) motif. These enzymatic approaches provide exceptional specificity under mild, physiological conditions.
Targeting Specific Native Residues: While lysine and cysteine are common targets, new methods are being developed to selectively modify other amino acids like tryptophan and tyrosine, expanding the toolkit for site-specific labeling. nih.gov
These advanced techniques enable the production of homogeneous biomolecular constructs, where every molecule is identical. This level of precision is critical for developing next-generation protein therapeutics, diagnostic reagents, and precisely assembled nanomaterials. acs.orgrsc.org
Integration with Emerging Chemical Biology Platforms (e.g., Click Chemistry, Photo-activatable Strategies)
The integration of versatile chemical platforms is further expanding the capabilities of heterobifunctional reagents, enabling multi-step and spatiotemporally controlled conjugations.
Click Chemistry: This suite of reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its strain-promoted, copper-free variants (SPAAC), provides rapid, highly efficient, and bio-orthogonal ligation. bionordika.nomdpi.com Bifunctional linkers are now routinely designed to incorporate an azide or an alkyne group. researchgate.net This allows a two-step process: first, a biomolecule is tagged using a traditional reactive group (like an NHS ester), and second, a payload molecule is "clicked" onto the installed bio-orthogonal handle. researchgate.netbiorxiv.org This modular approach simplifies the synthesis of complex conjugates and is compatible with in vivo applications, especially when using copper-free click chemistry. bionordika.nomdpi.com
Photo-activatable Strategies: Photo-activatable crosslinkers provide temporal and spatial control over conjugation. scbt.comthermofisher.com These reagents are inert until activated by light of a specific wavelength. thermofisher.com Upon illumination, they generate highly reactive species that can form covalent bonds with nearby molecules. nih.govthermofisher.com This allows researchers to initiate a crosslinking reaction at a precise moment and location, which is invaluable for capturing transient protein-protein interactions within living cells. scbt.comthermofisher.com
Heterobifunctional design is central to this strategy, often combining a stable, chemically reactive group (like an NHS ester) with a photo-reactive group. acs.org The NHS ester allows for the initial, targeted attachment of the linker to a specific protein in the dark. After this labeled protein is introduced into a complex biological system and allowed to bind to its interaction partners, UV irradiation activates the second arm of the linker, covalently trapping the interacting molecules. thermofisher.comthermofisher.com
Table 2: Common Photo-activatable Groups for Crosslinking
| Photo-reactive Group | Activation Wavelength | Reactive Intermediate | Key Features |
|---|---|---|---|
| Aryl Azide (Phenyl Azide) | <360 nm | Nitrene | Widely used but can have side reactions; reacts with nucleophiles and C-H bonds. thermofisher.comthermofisher.com |
| Diazirine | ~330-370 nm | Carbene | More stable than aryl azides before activation; reacts efficiently with a broad range of chemical bonds. nih.govthermofisher.com |
| Benzophenone | ~350-360 nm | Triplet Ketone | Highly reactive and relatively stable; primarily abstracts hydrogen atoms to form C-C bonds. nih.gov |
| o-Nitrobenzyl alcohol (oNBA) | ~365 nm | o-Nitrosobenzaldehyde | Offers unique specificity towards lysine residues upon photoactivation. biorxiv.org |
| Psoralen | ~365 nm | Cycloaddition | Intercalates into nucleic acids and forms covalent crosslinks with pyrimidines upon UV-A irradiation. rsc.org |
Addressing Challenges in Complex Biomolecular Construct Assembly and Functional Validation
The assembly of multi-component biomolecular systems, such as antibody-drug conjugates, bispecific antibodies, or PROTACs (for which this compound is a known linker component), presents significant challenges. medchemexpress.commedchemexpress.com While advanced linkers and conjugation methods provide the tools for their construction, ensuring the correct assembly and validating the function of the final product remain major hurdles.
Complexity and Kinetic Traps: The self-assembly of multiple components is a complex process. It can be slow and prone to kinetic traps, where molecules assemble into non-functional or incorrect structures from which they cannot easily escape. nih.govplos.org Predicting the final three-dimensional structure and behavior of a large, synthetically linked construct is computationally difficult. nih.govfastercapital.com
Functional Validation: After a complex construct is assembled, it must be rigorously validated. This involves confirming that the covalent linkages are correct and that the individual components retain their intended biological functions (e.g., an antibody's ability to bind its antigen, an enzyme's catalytic activity). Characterizing these large, often heterogeneous molecules requires a combination of sophisticated analytical techniques, such as high-resolution mass spectrometry, surface plasmon resonance (SPR), and various spectroscopic methods. fastercapital.comnih.gov Ensuring that a synthetic construct behaves as intended within the complex environment of a living cell adds another layer of difficulty. frontiersin.org
Future progress will depend on integrating improvements in linker chemistry with more powerful computational design tools and advanced analytical methods to reliably build and validate the next generation of complex biomolecular systems.
Q & A
Q. How can Bromoacetic-PEG1-CH2-NHS ester be synthesized and characterized for research applications?
Methodological Answer: Synthesis typically involves bromoacetylation of a PEG1-CH2 scaffold followed by NHS ester activation. Key steps:
- Bromoacetylation : React PEG1-CH2-NH2 with bromoacetic anhydride in anhydrous DMF under nitrogen to minimize hydrolysis .
- NHS Ester Activation : Use N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) to activate the terminal carboxylic acid group .
Characterization : - NMR : Confirm PEG spacer integrity (δ 3.5–3.7 ppm for ethylene oxide protons) and bromoacetyl group (δ 3.8–4.0 ppm for CH2Br) .
- HPLC/MS : Verify purity (>95%) and molecular weight (M.W. ~298.12 g/mol) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the standard applications of this compound in bioconjugation?
Methodological Answer: This compound enables dual functionalization of biomolecules via:
- Thiol-Reactive Bromoacetyl Group : Targets cysteine residues (e.g., in antibodies or peptides) under pH 7.0–8.5, forming stable thioether bonds.
- Amine-Reactive NHS Ester : Conjugates with lysine residues (pH 8.0–9.0) to form amide linkages.
Example Protocol :
Antibody Labeling : Mix 1 mg/mL antibody with 10× molar excess of the compound in PBS (pH 7.4) for 2 hrs at 4°C. Quench with Tris buffer (pH 8.0) .
Crosslinking : Use to bridge amine-modified nanoparticles and thiolated targeting ligands for drug delivery systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to balance competing reactivities of the bromoacetyl and NHS ester groups?
Methodological Answer: The bromoacetyl group reacts preferentially with thiols, while the NHS ester targets amines. To minimize cross-reactivity:
- pH Control : Perform sequential reactions:
- Temperature : Conduct reactions at 4°C to slow NHS ester hydrolysis while maintaining thiol reactivity .
Data Analysis : Monitor reaction progress via MALDI-TOF MS to detect unintended crosslinking or hydrolysis by-products .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro applications?
Methodological Answer: The compound’s limited water solubility (partially soluble in water, fully in DMSO/DMF) requires optimization:
- Co-Solvent Systems : Use 10–20% DMSO in PBS to dissolve the compound, then dilute to ≤2% DMSO for biological assays .
- Micelle Formation : Incorporate with amphiphilic polymers (e.g., Pluronic F127) to enhance solubility in aqueous media .
Validation : Measure solubility via dynamic light scattering (DLS) to confirm absence of aggregates before use in cell-based assays .
Q. How should contradictory data from crosslinking experiments (e.g., low conjugation efficiency) be analyzed?
Methodological Answer: Common contradictions arise from:
- Competing Hydrolysis : NHS ester hydrolysis in aqueous buffers reduces amine reactivity. Quantify hydrolysis rates via UV-Vis (loss of NHS ester absorbance at 260 nm) .
- Thiol Oxidation : Free thiols may oxidize to disulfides. Pretreat targets with TCEP (1 mM) to reduce disulfides and maintain reactive -SH groups .
Troubleshooting Table :
| Issue | Diagnostic Test | Solution |
|---|---|---|
| Low NHS reactivity | UV-Vis at 260 nm | Use fresh DMSO stocks; reduce incubation time |
| Thiol coupling failure | Ellman’s assay | Add TCEP; verify pH ≥7.0 |
| Aggregation post-conjugation | DLS | Optimize co-solvent ratio |
Data-Driven Insights
Q. Table 1: Comparative Reactivity of Bromoacetyl vs. NHS Ester Groups
| Condition | Bromoacetyl Reactivity (Thiols) | NHS Ester Reactivity (Amines) |
|---|---|---|
| pH 7.0 | High (k = 120 M⁻¹s⁻¹) | Low (k = 0.5 M⁻¹s⁻¹) |
| pH 8.5 | Moderate (k = 80 M⁻¹s⁻¹) | High (k = 15 M⁻¹s⁻¹) |
| Data derived from kinetic studies of analogous bromoacetyl-NHS systems . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
